
5-(tert-Butyl)-4-methoxybenzene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(tert-Butyl)-4-methoxybenzene-1,3-diol is an organic compound that belongs to the class of phenols It is characterized by the presence of a tert-butyl group, a methoxy group, and two hydroxyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)-4-methoxybenzene-1,3-diol can be achieved through several methods. One common approach involves the alkylation of 4-methoxyphenol with tert-butyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The process can be optimized by controlling parameters such as temperature, pressure, and reaction time. Catalysts such as Lewis acids or transition metal complexes may also be employed to improve the selectivity and rate of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
5-(tert-Butyl)-4-methoxybenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroquinones and other reduced derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Applications De Recherche Scientifique
5-(tert-Butyl)-4-methoxybenzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential antioxidant properties and its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its role as an antioxidant and its ability to modulate biological pathways.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 5-(tert-Butyl)-4-methoxybenzene-1,3-diol involves its ability to donate hydrogen atoms from its hydroxyl groups, thereby acting as an antioxidant. This property allows it to neutralize free radicals and prevent oxidative damage to cells and tissues. The compound may also interact with specific enzymes and receptors, modulating various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butylcatechol: Similar structure but lacks the methoxy group.
tert-Butylhydroquinone: Similar antioxidant properties but different substitution pattern on the benzene ring.
Butylated hydroxyanisole (BHA): Contains a tert-butyl group and a methoxy group but differs in the position of the hydroxyl groups.
Uniqueness
5-(tert-Butyl)-4-methoxybenzene-1,3-diol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both tert-butyl and methoxy groups enhances its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H16O3 |
|---|---|
Poids moléculaire |
196.24 g/mol |
Nom IUPAC |
5-tert-butyl-4-methoxybenzene-1,3-diol |
InChI |
InChI=1S/C11H16O3/c1-11(2,3)8-5-7(12)6-9(13)10(8)14-4/h5-6,12-13H,1-4H3 |
Clé InChI |
OKGYDTNWQSEMDQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C(=CC(=C1)O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



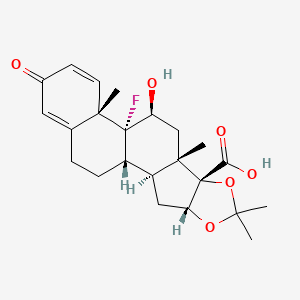
![(S)-5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-8-yl)oxazolidin-2-one(Vilanterol impurity)](/img/structure/B13843065.png)
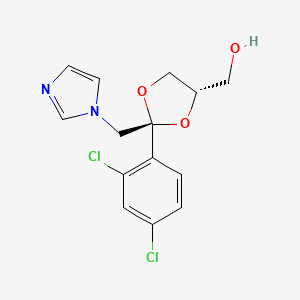
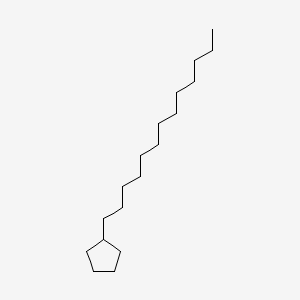

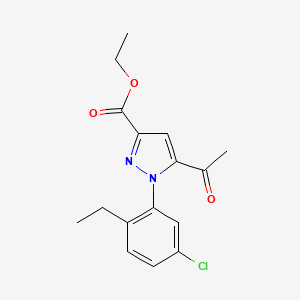
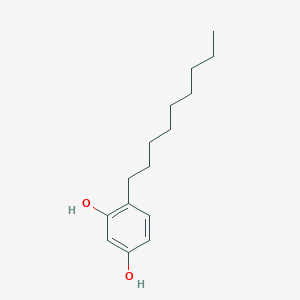
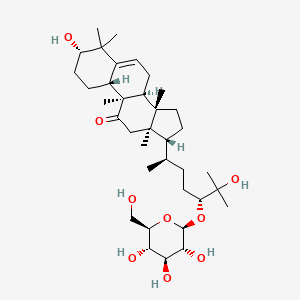
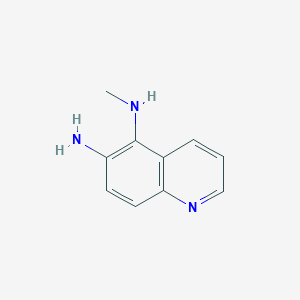
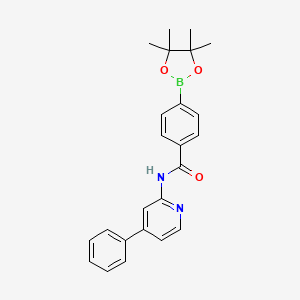
![3-[4-[4-(sulfonyl)phenyl]-5-methyl-3-isoxazolyl]benzenesulfonic Acid](/img/structure/B13843125.png)
![(Z)-4-[3-[2-(dimethylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol](/img/structure/B13843136.png)
![methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13843144.png)
